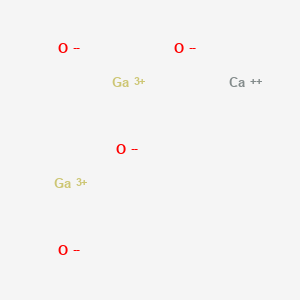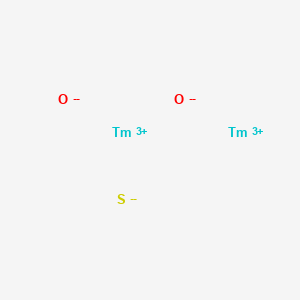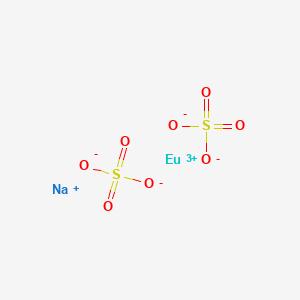
Erbium tetraboride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium tetraboride is a boride of the lanthanide metal erbium. It is known for its hardness and high melting point, making it a valuable material in various industrial applications. The chemical formula for this compound is ErB₄, and it has a molar mass of 210.503 grams per mole. This compound is utilized in semiconductors, the blades of gas turbines, and the nozzles of rocket engines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Erbium tetraboride can be synthesized through high-temperature solid-solid reactions from the elements. The typical method involves mixing elemental erbium and boron in a molar ratio of 1:6. The mixture is then sintered under argon in tantalum tubes in an induction furnace at temperatures around 2100 Kelvin. The sintered products are ball-milled and reheated at 2300 Kelvin to obtain the final product .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar high-temperature processes. The use of vacuum reduction of oxides of erbium and boron at temperatures around 1800 degrees Celsius is also common. This method ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Erbium tetraboride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures, forming erbium oxide and boron oxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or carbon at high temperatures to revert this compound to its elemental form.
Substitution: Substitution reactions can occur with halogens, where this compound reacts with halogen gases to form erbium halides and boron halides.
Major Products:
Oxidation: Er₂O₃ (erbium oxide) and B₂O₃ (boron oxide)
Reduction: Elemental erbium and boron
Substitution: ErX₃ (erbium halides) and BX₃ (boron halides), where X represents a halogen
Aplicaciones Científicas De Investigación
Erbium tetraboride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of erbium tetraboride involves its interaction with other materials at the molecular level. In thermoelectric applications, this compound exhibits high Seebeck coefficients and thermal conductivities, making it an efficient material for converting heat into electrical energy. The compound’s paramagnetic properties are due to the presence of erbium ions, which interact with external magnetic fields, making it useful in various magnetic applications .
Comparación Con Compuestos Similares
- Erbium Diboride (ErB₂)
- Erbium Dodecaboride (ErB₁₂)
- Erbium Hexaboride (ErB₆)
Comparison: Erbium tetraboride is unique due to its higher boron content compared to erbium diboride and erbium hexaboride. This higher boron content contributes to its superior hardness and higher melting point. Additionally, this compound exhibits better thermoelectric properties compared to erbium diboride and erbium dodecaboride, making it more suitable for high-temperature energy conversion applications .
This compound stands out among its counterparts due to its combination of high thermal stability, hardness, and excellent thermoelectric properties, making it a valuable material in both scientific research and industrial applications.
Propiedades
IUPAC Name |
boranylidyneerbium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Er |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDYFZCKGPKVED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Er] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BEr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12310-44-0 |
Source


|
| Record name | Erbium boride (ErB4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Erbium tetraboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)







![1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one](/img/structure/B576801.png)

